molecular formula C19H23N3O3S B2640788 N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897458-49-0

N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B2640788
CAS No.: 897458-49-0
M. Wt: 373.47
InChI Key: HVVARBAVVQCLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a phenyl-substituted imidazothiazole core linked to an acetamide group modified with two 2-methoxyethyl moieties. This structural design aims to enhance solubility and bioavailability while retaining the pharmacophoric features critical for biological activity.

Properties

IUPAC Name

N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-24-10-8-21(9-11-25-2)18(23)12-16-14-26-19-20-17(13-22(16)19)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVARBAVVQCLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by cyclization reactions involving appropriate thioamide and α-haloketone precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction or other suitable aromatic substitution reactions.

    Acetamide Formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    N,N-bis(2-methoxyethyl) Substitution: The final step involves the substitution of the amide nitrogen with 2-methoxyethyl groups, which can be achieved using 2-methoxyethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Anticancer Properties

The imidazo[2,1-b]thiazole moiety present in this compound is linked to significant anticancer activities. Several studies have highlighted its efficacy against various cancer cell lines:

  • Acute Myeloid Leukemia (AML) : A study investigated a series of 6-phenylimidazo[2,1-b]thiazole derivatives, revealing that certain compounds exhibited potent activity against FLT3-dependent human AML cell lines. Notably, the structure-activity relationship (SAR) indicated that modifications to the imidazo[2,1-b]thiazole structure could enhance anticancer potency, with some derivatives showing IC50 values in the low nanomolar range against MV4-11 cells .
  • Pancreatic Ductal Adenocarcinoma : Research on 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole derivatives demonstrated promising antiproliferative effects against multiple cancer cell lines. The derivatives showed IC50 values ranging from 1.4 to 4.2 µM across various cancer types .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypeIC50 Value (µM)Reference
Compound 19AML (MV4-11)0.002
Compound 2Pancreatic Cancer1.4 - 4.2

Antimicrobial Activity

The compound's thiazole structure has been associated with antimicrobial properties as well:

  • Bacterial Inhibition : A study evaluated various thiazole derivatives for their antibacterial efficacy against both gram-positive and gram-negative bacteria. The results indicated that while some compounds showed moderate activity, the effectiveness varied significantly based on structural modifications .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Compound 10aE. faecalis100 µg/ml
Compound 11M. tuberculosis0.125 µg/ml (comparable to rifampicin)

Mechanistic Studies and Future Directions

The mechanism of action for N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is still under investigation. Current studies focus on its interaction with DNA and potential as a topoisomerase inhibitor, which could further elucidate its anticancer properties . Molecular docking studies are being employed to predict binding affinities and interactions with target proteins involved in cancer progression.

Mechanism of Action

The mechanism of action of “N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b]thiazole core may interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The imidazo[2,1-b]thiazole core is a common feature among the compounds discussed in the evidence. Key structural variations occur at two positions:

Phenyl Ring Substituents : The 6-position of the imidazothiazole is typically substituted with aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl), which influence electronic properties and binding affinity.

Acetamide Side Chain : The N-substituents on the acetamide group vary, including pyridinyl, piperazinyl, and alkyl groups, which modulate solubility and target interactions.

Table 1: Structural Comparison of Selected Analogues

Compound Name Phenyl Substituent Acetamide Substituent Molecular Weight Reference
N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Phenyl N,N-bis(2-methoxyethyl) ~441.5 (calc.) -
5l () 4-Chlorophenyl N-(6-(4-methoxybenzyl)piperazinyl) 573.1841
5a () Phenyl N-(6-morpholinopyridinyl) ~465.5 (calc.)
5i () Phenyl N-(6-(4-methylpiperazinyl)pyridinyl) ~478.6 (calc.)

Key Observations :

  • The N,N-bis(2-methoxyethyl) group in the target compound introduces polar methoxy groups, likely improving aqueous solubility compared to bulkier piperazinyl or morpholinyl substituents in analogues like 5l and 5a .
  • Chlorine or fluorine substitutions on the phenyl ring (e.g., 5l, 5n) enhance cytotoxic potency, possibly due to increased electron-withdrawing effects and target binding .

Table 2: Cytotoxic Activity of Analogues Against Cancer Cell Lines

Compound MDA-MB-231 (IC₅₀, μM) HepG2 (IC₅₀, μM) Key Substituents Reference
5l 1.4 22.6 4-Chlorophenyl, piperazinyl
5a >20 >20 Phenyl, morpholinyl
Sorafenib 5.2 - Reference drug

Key Findings :

  • Compound 5l, with a 4-chlorophenyl group and piperazinyl side chain, demonstrates potent activity against MDA-MB-231 (IC₅₀ = 1.4 μM), surpassing sorafenib .

Biological Activity

N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a compound that belongs to the imidazo[2,1-b]thiazole class, which has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The imidazo[2,1-b]thiazole moiety is known for its ability to inhibit various kinases, including FLT3, which is crucial in the signaling pathways of acute myeloid leukemia (AML) cells.

Key Findings:

  • FLT3 Inhibition : Studies have shown that derivatives of 6-phenylimidazo[2,1-b]thiazole exhibit potent inhibitory effects on FLT3-dependent AML cell lines such as MV4-11. The most active compounds demonstrated IC50 values in the low nanomolar range (e.g., IC50: 0.002 μM) against these cells .
  • Cell Viability : The compound has been tested for its anti-proliferative effects on various cancer cell lines, showing significant reductions in cell viability at specific concentrations .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the chemical structure affect biological activity. In the case of this compound:

Modification Effect on Activity
Addition of methoxyethyl groupsIncreased solubility and bioavailability
Variation in phenyl substituentsAltered potency against different cancer types

Research indicates that specific substitutions on the phenyl ring can significantly enhance the compound's activity against targeted cancer cells .

Case Studies

Several studies have explored the efficacy of imidazo[2,1-b]thiazole derivatives in preclinical models:

  • Acute Myeloid Leukemia : A series of compounds were synthesized and evaluated for their cytotoxic effects on MV4-11 cells. The most promising candidates showed not only high potency but also favorable pharmacokinetic profiles .
  • Pancreatic Cancer : Another study evaluated related derivatives for their antiproliferative effects against pancreatic ductal adenocarcinoma cell lines. Compounds demonstrated significant inhibition of cell migration and proliferation .

Q & A

Q. What are the standard synthetic routes for preparing N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, and how are intermediates validated?

Synthesis typically involves coupling reactions between imidazo[2,1-b]thiazole precursors and acetamide derivatives. For example:

  • Step 1 : Synthesize the imidazo[2,1-b]thiazole core via cyclization of 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide with appropriate reagents (e.g., POCl₃ or H₂SO₄) .
  • Step 2 : Introduce the N,N-bis(2-methoxyethyl) group via nucleophilic substitution or amidation using 2-methoxyethylamine derivatives .
  • Validation : Intermediates are characterized by ¹H/¹³C NMR (δ 2.19–10.68 ppm for acetamide protons), IR (C=O stretch at ~1650–1670 cm⁻¹), and mass spectrometry (e.g., [M+H]+ peaks) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign methoxyethyl protons (δ ~3.2–3.6 ppm) and acetamide carbonyl (δ ~168–170 ppm) .
  • X-ray diffraction : Resolve crystal packing and confirm stereochemistry. For related acetamides, intermolecular N–H···N hydrogen bonds stabilize the lattice (e.g., R₂²(8) motifs) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ for similar compounds: 384–450 m/z) .

Q. How is the cytotoxic activity of this compound initially evaluated in cancer cell lines?

  • Cell lines : Use human cancer models (e.g., MDA-MB-231, HepG2) .
  • Assay : MTT or SRB assays with IC₅₀ determination (e.g., 1.4 μM against MDA-MB-231 vs. 22.6 μM for HepG2 in analogs) .
  • Controls : Compare to standards like sorafenib (IC₅₀ = 5.2 μM) .

Advanced Research Questions

Q. How can structural optimization improve selectivity and potency against specific cancer targets?

  • Substituent effects : Replace the 4-chlorophenyl group (as in analog 5l ) with electron-withdrawing groups (e.g., -NO₂) to enhance VEGFR2 inhibition (3.76% → 5.72% at 20 μM) .
  • Side-chain modulation : Replace bis(2-methoxyethyl) with piperazine derivatives to improve solubility and binding affinity .

Q. What structure-activity relationship (SAR) trends are observed in imidazo[2,1-b]thiazole acetamides?

  • Core rigidity : The imidazo[2,1-b]thiazole scaffold is essential for intercalation with kinase domains (e.g., VEGFR2) .
  • Methoxyethyl groups : Enhance blood-brain barrier penetration but reduce polarity, requiring balance via logP optimization .

Q. How does X-ray crystallography inform conformational analysis of this compound?

  • Torsional angles : The dichlorophenyl ring in analogs is twisted ~79.7° relative to the thiazole ring, affecting binding pocket compatibility .
  • Hydrogen bonding : N–H···N interactions (2.8–3.1 Å) stabilize active conformations .

Q. How should researchers address contradictions in biological data across studies?

  • Source variation : Differences in cell line viability (e.g., MDA-MB-231 vs. HepG2) may arise from expression levels of target proteins (e.g., VEGFR2) .
  • Assay conditions : Standardize incubation time (48–72 hr) and serum concentration (10% FBS) to minimize variability .

Q. What mechanistic insights exist for its antitumor activity?

  • Kinase inhibition : Analog 5l inhibits VEGFR2 (5.72% at 20 μM), suggesting anti-angiogenic mechanisms .
  • Apoptosis induction : Measure caspase-3/7 activation and mitochondrial membrane depolarization in treated cells .

Q. Can computational modeling predict binding modes with biological targets?

  • Docking studies : Use AutoDock Vina to simulate interactions with VEGFR2 (PDB: 4AGD). Prioritize poses with hydrogen bonds to Glu885 and hydrophobic contacts with Phe1047 .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How is selectivity against non-cancerous cells assessed?

  • Primary cells : Test peripheral blood mononuclear cells (PBMCs) or HEK293 cells. For analog 5l , selectivity index (SI) = IC₅₀(non-cancerous)/IC₅₀(MDA-MB-231) ≈ 16.1 .
  • Toxicity profiling : Use hemolysis assays (≤5% at 50 μM) and liver microsomal stability tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.